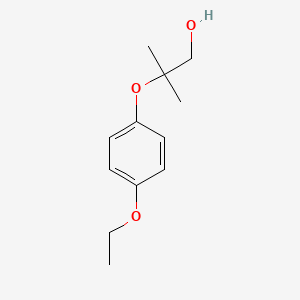
2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol is an organic compound with a unique structure that includes an ethoxyphenyl group attached to a methylpropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol typically involves the acylation of phenol to give phenyl isobutyrate, followed by a Fries rearrangement to obtain the desired product . Another method involves the preparation of 2-(4-ethoxyphenyl)-2-methyl propionic acid ethyl ester, which is then reduced to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes involve stringent control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving the modification of functional groups on target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethoxyphenyl)-2-methylpropanoic acid
- 2-(4-Ethoxyphenoxy)acetate
- 2-(4-Ethoxyphenyl)-2-methylpropyl alcohol
Uniqueness
Its ethoxyphenyl group and methylpropanol backbone make it versatile for various synthetic and industrial processes .
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(4-ethoxyphenoxy)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H18O3/c1-4-14-10-5-7-11(8-6-10)15-12(2,3)9-13/h5-8,13H,4,9H2,1-3H3 |
InChI Key |
DKYJTMRXPPMKRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















